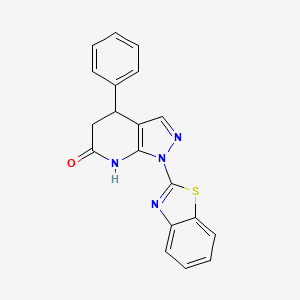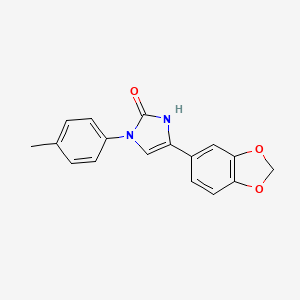![molecular formula C8H13BClNO2 B2582445 4-[(メチルアミノ)メチル]フェニルボロン酸塩酸塩 CAS No. 2304634-16-8](/img/structure/B2582445.png)
4-[(メチルアミノ)メチル]フェニルボロン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Methylamino)methyl]phenylboronic acid hydrochloride is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino group
科学的研究の応用
4-[(Methylamino)methyl]phenylboronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe for studying enzyme activities.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
Target of Action
The primary target of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-[(Methylamino)methyl]phenylboronic acid hydrochloride interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s success in the suzuki–miyaura coupling reaction is attributed to its stability, readiness of preparation, and environmentally benign nature .
Result of Action
The molecular and cellular effects of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride’s action are primarily seen in its ability to facilitate the Suzuki–Miyaura coupling reaction . This results in the formation of new carbon–carbon bonds, which are fundamental to the synthesis of various organic compounds .
Action Environment
The action of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional tolerance to mild reaction conditions .
生化学分析
Biochemical Properties
The biochemical properties of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride are largely influenced by its boronic acid moiety. Boronic acids are known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with diols, a functional group found in many biomolecules . Specific interactions of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride with particular enzymes or proteins have not been reported yet.
Cellular Effects
For example, they can impact cell signaling pathways and gene expression
Molecular Mechanism
As a boronic acid, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
The involvement of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride in metabolic pathways is not well-established. Given the known reactivity of boronic acids, it is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride typically involves the following steps:
Formation of the Boronic Acid Group: The initial step involves the introduction of the boronic acid group onto the phenyl ring. This can be achieved through various methods, including the reaction of phenylboronic acid with appropriate reagents.
Substitution with Methylamino Group: The next step involves the substitution of the phenyl ring with a methylamino group. This can be done using methylamine under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride may involve large-scale reactions using automated reactors. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-[(Methylamino)methyl]phenylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while substitution reactions can produce various substituted phenylboronic acids.
類似化合物との比較
Similar Compounds
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of a methylamino group.
4-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group, which imparts different electronic properties.
Uniqueness
4-[(Methylamino)methyl]phenylboronic acid hydrochloride is unique due to the presence of the methylamino group, which enhances its reactivity and potential applications compared to other similar boronic acids. The combination of the boronic acid and methylamino groups allows for versatile interactions and reactions, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
[4-(methylaminomethyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h2-5,10-12H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUTYVLOIWUMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2582364.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2582365.png)
![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)
![Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2582370.png)


![3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2582376.png)


![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2582379.png)
![N'-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2582380.png)
![N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2582382.png)
![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2582383.png)
